tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate
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Overview
Description
tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate is an organic compound that features a tert-butyl ester group and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be carried out using continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-3-oxopropanoic acid.
Reduction: Formation of tert-butyl 3-(3-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted fluorophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-fluorophenyl)-3-oxopropanoic acid, which can then interact with enzymes or receptors in biological systems. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate
- tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate
- tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate
Uniqueness
tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H15FO3 |
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Molecular Weight |
238.25 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |
InChI Key |
XRFRKZCCMQDHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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